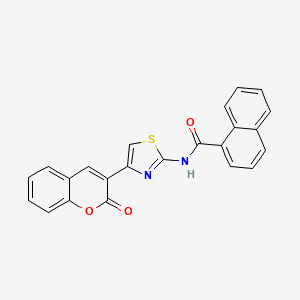

6-hydroxy-N-((2-isopropoxypyridin-3-yl)methyl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-hydroxy-N-((2-isopropoxypyridin-3-yl)methyl)pyrimidine-4-carboxamide is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidine derivatives are often explored for their potential therapeutic applications, including anticancer properties. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from the synthesis and characterization of related pyrimidine derivatives.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multiple steps, including transformations of precursor acids and amidation reactions. For instance, a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared through a five-step transformation starting from itaconic acid, followed by parallel amidation with aliphatic amines to afford the corresponding carboxamides with good overall yields and purity . Similarly, the synthesis of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives involved a multi-step process starting from 2(1H) pyridone, including hydrolysis, de-carboxylation, selective O-alkylation, and cyclization under microwave irradiation, followed by coupling with substituted aliphatic amines . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy. For example, a series of monoamide isomers were characterized to understand the inductive effects of methyl substituted groups on the pyridine ring . These techniques could be employed to analyze the molecular structure of this compound, providing insights into its chemical environment and potential reactivity.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by substituents on the pyrimidine ring. The studies on related compounds have not detailed specific reactions for this compound, but the literature suggests that pyrimidine carboxamides can undergo various chemical reactions, including amidation and coupling with amines, which are key steps in the synthesis of diverse derivatives . These reactions are crucial for the modification of the pyrimidine core and the introduction of functional groups that may enhance biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are important for their practical applications. While the provided papers do not discuss the specific properties of this compound, they do provide a framework for the synthesis and characterization of similar compounds, which can be used to infer the properties of the compound . These properties are typically determined experimentally through various analytical techniques and are essential for understanding the compound's behavior in biological systems.

Scientific Research Applications

Pyrimidine Derivatives in Metal Coordination and Self-Assembly

Pyrimidine derivatives have been utilized in the study of metal coordination and self-assembly processes. For instance, Hutchinson, Hanton, and Moratti (2010) discussed the synthesis and characterization of pyrimidine-hydrazone molecular strands with hydroxymethyl groups, which upon coordination with Cu(II), resulted in various dinuclear and mononuclear complexes exhibiting a range of Cu(II) coordination geometries. These complexes demonstrate the influence of terminal groups on metal coordination and highlight potential applications in designing molecular assemblies and materials science (Hutchinson, Hanton, & Moratti, 2010).

Antiviral Activity

Holý et al. (2002) investigated 6-hydroxypyrimidines substituted with various groups, which upon reaction with diisopropyl 2-(chloroethoxy)methylphosphonate, produced compounds with significant antiviral activity against herpes viruses and retroviruses. This study exemplifies the potential of pyrimidine derivatives in developing antiviral therapeutics (Holý et al., 2002).

Analgesic Properties

Ukrainets, Gorokhova, Sydorenko, and Taran (2015) explored the chemical modification of the pyridine moiety in pyrido[1,2-a]pyrimidine nucleus to optimize the biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. Their modifications led to enhanced biological activity for certain derivatives, suggesting potential applications in pain management and pharmaceutical development (Ukrainets et al., 2015).

Spectroscopic and Structural Characterization

Kadir, Mansor, and Osman (2017) reported on the synthesis and structural characterization of monoamide isomers of pyridine-carboxylic acid esters, offering insights into the effects of methyl substitution on the pyridine ring. Such studies are crucial for understanding the chemical behavior and applications of pyrimidine derivatives in materials science and chemistry (Kadir, Mansor, & Osman, 2017).

properties

IUPAC Name |

6-oxo-N-[(2-propan-2-yloxypyridin-3-yl)methyl]-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-9(2)21-14-10(4-3-5-15-14)7-16-13(20)11-6-12(19)18-8-17-11/h3-6,8-9H,7H2,1-2H3,(H,16,20)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSULXINLDBIKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)CNC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2528125.png)

![4-fluoro-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2528126.png)

![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(methylsulfanyl)methylene]benzenesulfonamide](/img/structure/B2528131.png)

![[3-Amino-5-(2-fluoroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2528134.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido](/img/structure/B2528135.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2528143.png)